molecular formula C15H20N2O5S B5815527 N-cyclopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-cyclopropyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5815527
M. Wt: 340.4 g/mol
InChI Key: BIYGUFUJFXNXBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, one compound with antiproliferative activity was synthesized by condensing specific carboxylic acid with morpholino-indazolamine, prepared from difluorobenzonitrile by amination and cyclization (Lu et al., 2021). Another approach involves the interaction of chloropropyl benzamide with morpholine, highlighting the versatility in synthetic routes for related benzamide derivatives (Donskaya et al., 2004).

Molecular Structure Analysis

Crystal and molecular structure analyses reveal the geometric and electronic features critical for the compound's activity. For example, the crystal structure of a related compound provided insights into its inhibitory activity against cancer cell lines, with significant implications for molecular design (Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced by their functional groups. Sulfamoyl benzamide derivatives, for example, have been synthesized as selective inhibitors, showcasing the importance of sulfonamide and carboxamide functionalities in modulating biological activity (Zaigham et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are critical for the compound's application. These properties are determined by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity with other chemical agents, and stability under various conditions are pivotal. For instance, the synthesis and biological evaluation of sulfamoyl benzamide derivatives highlight the role of specific substituents in enhancing inhibitory activity against target enzymes (Zaigham et al., 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, future research might focus on optimizing its activity, reducing side effects, or exploring new therapeutic uses .

properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-21-13-5-2-11(15(18)16-12-3-4-12)10-14(13)23(19,20)17-6-8-22-9-7-17/h2,5,10,12H,3-4,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGUFUJFXNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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